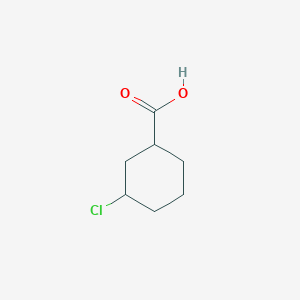

3-Chlorocyclohexanecarboxylic acid

描述

3-Chlorocyclohexanecarboxylic acid is a carboxylic acid derivative where a chlorine atom is substituted at the third carbon of a cyclohexane ring, and the carboxyl group (-COOH) is attached to the first carbon of the same ring. Its IUPAC name follows the conventions for cyclohexane-based carboxylic acids, with substituents prioritized numerically to minimize positional indices . The chlorine substituent introduces electronegativity, influencing the compound's acidity, solubility, and reactivity compared to unsubstituted cyclohexanecarboxylic acid.

属性

IUPAC Name |

3-chlorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORTYYQNYKCRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Chlorocyclohexanecarboxylic acid can be synthesized through various methods. One common approach involves the chlorination of cyclohexanecarboxylic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the cyclohexane ring .

Industrial Production Methods: In industrial settings, the production of 3-chlorocyclohexanecarboxylic acid often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反应分析

Types of Reactions: 3-Chlorocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanecarboxylic acids depending on the nucleophile used.

科学研究应用

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

作用机制

The mechanism of action of 3-chlorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

相似化合物的比较

Comparative Analysis with Similar Compounds

The following compounds are selected for comparison based on structural motifs, substituent diversity, and functional group variations:

Structural and Functional Group Comparisons

Key Observations:

- Electron-Withdrawing Effects: The chlorine atom in 3-Chlorocyclohexanecarboxylic acid increases acidity compared to non-halogenated analogs (e.g., cyclohexanecarboxylic acid) due to its electron-withdrawing nature. This contrasts with 4-Alkyl-3-hydroxycyclohexanecarboxylic acid, where the hydroxyl group (-OH) enhances hydrogen bonding, increasing solubility in polar solvents .

- Aromatic vs. Aliphatic Systems : Compounds with aromatic substituents (e.g., 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid) exhibit π-π stacking interactions, influencing their stability and suitability in drug design. In contrast, the aliphatic cyclohexane ring in 3-Chlorocyclohexanecarboxylic acid offers conformational flexibility .

- Heterocyclic Modifications : The isoxazole ring in 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid introduces nitrogen and oxygen heteroatoms, enabling hydrogen bonding and metal coordination, which are critical in agrochemical interactions .

生物活性

3-Chlorocyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

3-Chlorocyclohexanecarboxylic acid is characterized by a cyclohexane ring with a carboxylic acid group and a chlorine substituent at the third position. The synthesis typically involves the chlorination of cyclohexanecarboxylic acid or related derivatives, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Activity

Studies have demonstrated that 3-chlorocyclohexanecarboxylic acid exhibits significant antimicrobial properties. In a comparative study, various derivatives were tested against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that 3-chlorocyclohexanecarboxylic acid showed moderate to high inhibition rates against these microorganisms.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 3-Chlorocyclohexanecarboxylic acid | Staphylococcus aureus | 15 |

| 3-Chlorocyclohexanecarboxylic acid | Escherichia coli | 12 |

These findings suggest the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, research has indicated that 3-chlorocyclohexanecarboxylic acid possesses anti-inflammatory properties. In an animal model study, the compound was administered to assess its effect on inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to control groups.

Case Study 1: Pharmacological Evaluation

A pharmacological evaluation was conducted on laboratory animals to assess the effects of 3-chlorocyclohexanecarboxylic acid on muscle relaxation and pain relief. The study utilized various doses of the compound over a period of two weeks. Observations included:

- Muscle Relaxation : Notable myorelaxation effects were recorded, suggesting potential applications in treating muscle spasms.

- Pain Relief : The compound exhibited analgesic properties comparable to standard pain relief medications.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of 3-chlorocyclohexanecarboxylic acid. The study focused on repeated-dose toxicity in rodents:

- Dosage : Animals were treated with varying doses over a period of 90 days.

- Findings : No significant adverse effects were observed at lower doses; however, higher doses resulted in mild gastrointestinal disturbances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。